molecular formula C17H21NO3S2 B2835073 1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396886-35-3

1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2835073
CAS No.: 1396886-35-3
M. Wt: 351.48
InChI Key: BQWDQCXBGLHSDA-UHFFFAOYSA-N
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Description

1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a methoxy group, a methyl group, a sulfonyl group, and a thiophene ring attached to a piperidine core. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-methoxy-2-methylphenol with a suitable sulfonyl chloride under basic conditions to form the sulfonyl intermediate.

    Thiophene Substitution: The thiophene ring is introduced through a substitution reaction, where the sulfonyl intermediate reacts with a thiophene derivative in the presence of a base.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring through a cyclization reaction, where the intermediate undergoes intramolecular cyclization under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The thiophene ring and piperidine core contribute to the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine: Lacks the methyl group on the phenyl ring.

    1-((4-Methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine: Lacks the methoxy group on the phenyl ring.

    1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-phenylpiperidine: Lacks the thiophene ring.

Uniqueness

1-((4-Methoxy-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, as well as the thiophene ring attached to the piperidine core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific studies.

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)sulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-13-12-15(21-2)5-6-17(13)23(19,20)18-9-7-14(8-10-18)16-4-3-11-22-16/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWDQCXBGLHSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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